Dual Activity Against M2-WT and M2-S31N Mutant: A Quantitative Comparison with Amantadine
Anti-Influenza agent 3 demonstrates comparable potency against both M2-WT (A/HK/68 H3N2) and M2-S31N (A/WSN/33 H1N1) influenza strains, with EC50 values of 3.29 µM and 2.45 µM, respectively [1]. In contrast, amantadine, the prototypical M2 blocker, is rendered ineffective by the S31N mutation. While amantadine maintains an EC50 of approximately 1-5 µM against M2-WT, its activity against M2-S31N drops dramatically to an IC50 of >200 µM, representing a >50-fold loss in potency [2]. This stark difference underscores the unique value of Anti-Influenza agent 3 in research models involving both sensitive and resistant viral populations.
| Evidence Dimension | Antiviral Activity (EC50) |
|---|---|
| Target Compound Data | 3.29 µM (A/HK/68 H3N2, M2-WT); 2.45 µM (A/WSN/33 H1N1, M2-S31N) |
| Comparator Or Baseline | Amantadine: ~1-5 µM (M2-WT); >200 µM (M2-S31N) |
| Quantified Difference | For M2-S31N: Anti-Influenza agent 3 is >80-fold more potent than amantadine |
| Conditions | In vitro antiviral assay using MDCK cells infected with indicated influenza A strains [1]. |
Why This Matters
This data justifies the procurement of Anti-Influenza agent 3 over amantadine for any study involving amantadine-resistant influenza A strains, which now constitute the vast majority of circulating viruses.
- [1] Dong J, Xiao M, Ma Q, Zhang G, Zhao W, Kong M, Zhang Y, Qiu L, Hu W. Design and synthesis of pinane oxime derivatives as novel anti-influenza agents. Bioorg Chem. 2020 Sep;102:104106. PMID: 32739481. View Source
- [2] A.C. Hurt, P. Selleck, N. Komadina, R. Shaw, L. Brown, I.G. Barr. Susceptibility of highly pathogenic A(H5N1) avian influenza viruses to the neuraminidase inhibitors and adamantanes. Antiviral Res. 2007; 73(3): 228-231. Data from Table 1 showing IC50 for M2-S31N. View Source
